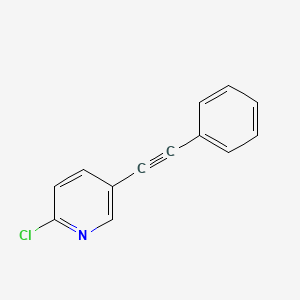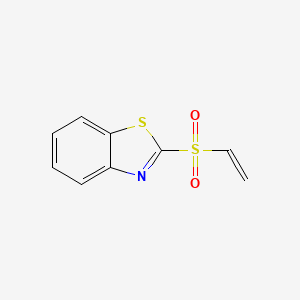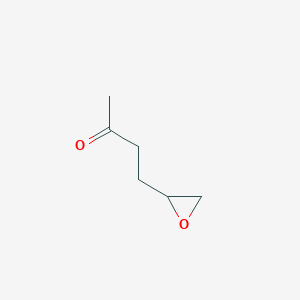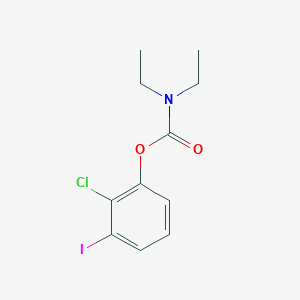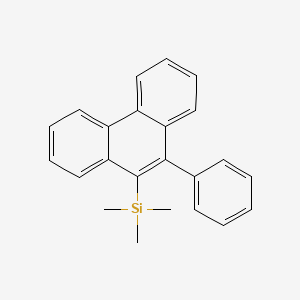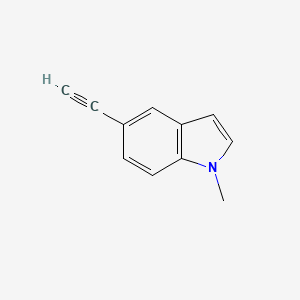
5-ethynyl-1-methyl-1H-indole
Descripción general
Descripción
5-Ethynyl-1-methyl-1H-indole is a chemical compound with the molecular formula C11H9N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of 5-ethynyl-1-methyl-1H-indole consists of a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethynyl and methyl groups are attached at the 5th and 1st positions of the indole ring, respectively .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indoles and their derivatives, including compounds like 5-ethynyl-1-methyl-1H-indole, play a crucial role in organic chemistry due to their presence in numerous natural products and pharmaceuticals. A comprehensive framework for classifying indole syntheses highlights the vast potential of these compounds in drug development and material science. This classification aids in understanding the strategic approaches to synthesizing indoles, which could include the development of novel compounds with enhanced properties or specific applications in scientific research (Taber & Tirunahari, 2011).
Ethynylindoles: Synthesis and Applications
Ethynylindoles, such as 5-ethynyl-1-methyl-1H-indole, and their derivatives are of particular interest due to their versatile chemical transformations and applications. They are not only pivotal in fundamental research but also offer solutions for various practical tasks. This underscores the potential of ethynylindoles in creating new materials, catalysts, or therapeutic agents, reflecting their broad applicability in scientific research (Tarshits et al., 2009).
C2-Functionalization of Indole
The C2-functionalization of indoles, a process relevant to compounds like 5-ethynyl-1-methyl-1H-indole, has significant implications in synthetic and pharmaceutical chemistry. This approach, particularly through umpolung strategies, opens new avenues for developing indole-based drugs and materials by enabling the introduction of functional groups at the C2 position of indoles. Such advancements enhance the utility of indoles in creating compounds with specific properties or activities (Deka, Deb, & Baruah, 2020).
Indole-Based Alkaloids in Combinatorial Chemistry
Indole-based alkaloids, including those structurally related to 5-ethynyl-1-methyl-1H-indole, are explored for their biological properties through combinatorial chemistry techniques. The synthesis of tetrahydro-β-carboline scaffolds, a motif common in indole alkaloids, demonstrates the potential for discovering new drugs. This highlights the relevance of indole compounds in the pharmaceutical industry, particularly in the search for novel therapeutics with diverse biological activities (Rao, Maiti, & Chanda, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMFJNZULYAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485616 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethynyl-1-methyl-1H-indole | |
CAS RN |
61640-21-9 | |
| Record name | 5-ethynyl-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

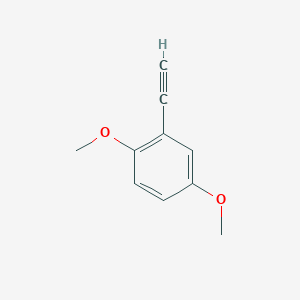
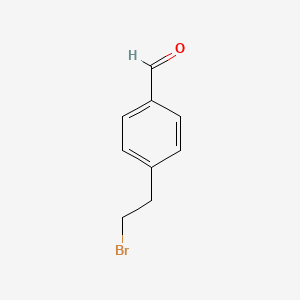
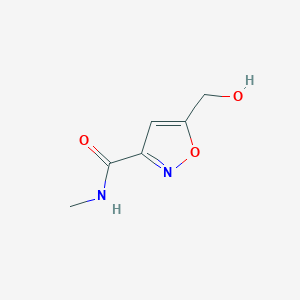

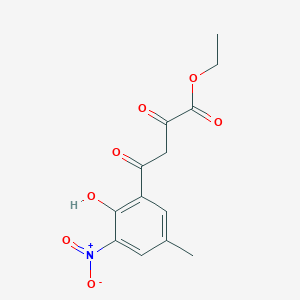
![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)
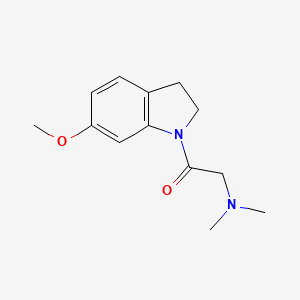
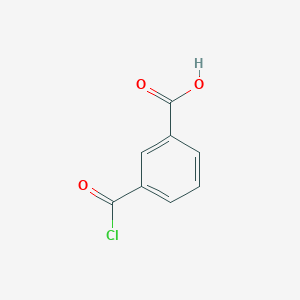
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
